4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE
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Overview
Description
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonate group, an ethoxyphenyl group, and a carbamothioylhydrazinylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-ethoxyphenyl benzenesulfonate with a carbamothioylhydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it may interact with cellular proteins and disrupt their normal functions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (E)-4-((2-(pyrazine-2-carbonyl)hydrazineylidene)methyl)phenyl benzenesulfonate
- 4-((E)-(((Z)-amino(pyrazin-2-yl)methylene)hydrazineylidene)methyl)phenyl benzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with various molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H17N3O4S2 |
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Molecular Weight |
379.5g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C16H17N3O4S2/c1-2-22-15-10-12(11-18-19-16(17)24)8-9-14(15)23-25(20,21)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H3,17,19,24)/b18-11+ |
InChI Key |
XXVZTGQNXGDBIU-WOJGMQOQSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OS(=O)(=O)C2=CC=CC=C2 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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